

# Function of Thy-1 in hematopoietic stem cells

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An In-depth Technical Guide to the Function of Thy-1 in Hematopoietic Stem Cells

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Thy-1 (Cluster of Differentiation 90, CD90) is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein that serves as a critical surface marker for identifying and isolating primitive hematopoietic stem cells (HSCs) in both human and murine systems.[1] While long used for cell sorting, emerging evidence reveals that Thy-1 is not a passive marker but an active participant in regulating HSC quiescence, proliferation, differentiation, and adhesion within the bone marrow niche.[2][3][4] It functions as a signaling modulator, primarily through its interactions with integrins and other cell surface receptors within lipid rafts, influencing downstream pathways involving Src-family kinases and Rho GTPases.[5][6] Understanding the multifaceted roles of Thy-1 is crucial for advancing HSC-based therapies, improving transplantation outcomes, and developing novel strategies for mobilizing and expanding HSCs for clinical use. This guide provides a comprehensive overview of Thy-1's expression, function, and signaling activities in HSCs, supplemented with quantitative data, detailed experimental protocols, and pathway diagrams.

## Introduction to Thy-1 (CD90)

Thy-1, first identified as a thymocyte differentiation antigen, is an evolutionarily conserved member of the immunoglobulin superfamily.[4][7] It is anchored to the outer leaflet of the plasma membrane via a GPI linkage, a feature that confines it to specialized membrane microdomains known as lipid rafts.[1] This localization is critical for its function as a signaling

hub. In humans, Thy-1 is expressed on a subset of CD34+ progenitor cells in the bone marrow, cord blood, and fetal liver, but is absent from mature T cells.[7] In mice, low-level Thy-1 expression (Thy-1.1<sup>lo</sup>) is a hallmark of the Lineage-Sca-1+c-kit+ (LSK) cell population, which is highly enriched for long-term repopulating HSCs.[8][9] Its restricted expression on primitive hematopoietic cells has made it an indispensable tool for HSC purification and study.[8][10][11]

## Expression of Thy-1 on Hematopoietic Stem and Progenitor Cells

The expression of Thy-1 is tightly regulated and is a distinguishing feature of the most primitive hematopoietic cells.

### Human Hematopoietic Cells

In human hematopoietic tissues, Thy-1 expression is restricted to a small fraction of cells.[10][11] Studies using multi-color flow cytometry have shown that Thy-1 is present on approximately 1-4% of mononuclear cells from fetal liver, cord blood, and bone marrow.[10][11][12] Critically, its expression is concentrated on about 25% of the CD34+ progenitor cell population.[10][12] This CD34+Thy-1+ subset is phenotypically primitive, characterized by low to negative expression of lineage markers and markers of commitment such as CD38 and CD45RA (CD34+CD38<sup>lo</sup>CD45RA-).[10][11] Functionally, this population is enriched for long-term culture-initiating cells (LTC-ICs), which are capable of sustained myeloid colony production for 5-8 weeks in vitro.[10][12][13]

### Murine Hematopoietic Stem Cells

In the C57BL/Ka-Thy-1.1 mouse strain, HSCs are defined by the surface phenotype Thy-1.1<sup>lo</sup> Lin- Sca-1+.[8] This rare population, constituting about 0.05% of bone marrow cells, contains the vast majority of long-term, multi-lineage repopulating activity upon transplantation into lethally irradiated recipients.[8][9] The level of Thy-1 expression is important, as distinct levels correlate with different generation potentials of progenitor cells.[14]

## Data Presentation: Thy-1 Expression on HSC Populations

Table 1: Quantitative Summary of Thy-1 Expression on Human and Murine Hematopoietic Progenitor Cells

Species	Tissue Source	Cell Population	Percentage of Thy-1+ Cells	Key Findings	Reference(s)
Human	Bone Marrow (BM), Cord Blood (CB), Fetal Liver (FL)	Total Mononuclear Cells	1-4%	Thy-1 expression is restricted to a minor population of cells.	[10][11]
	BM, CB, FL	CD34+ Cells	~25%	Thy-1 marks a significant subset of primitive CD34+ progenitors.	[10][12][13]
Human	BM, CB, Peripheral Blood	CD34- Mononuclear Cells	<1%	A very small number of CD3+CD4+ lymphocytes express Thy-1.	[10][12]
Mouse	Bone Marrow	Lin-Sca-1+c-kit+ (LSK)	Not specified, but "low" expression is key	Thy-1.1lo is a defining marker for long-term repopulating HSCs.	[8][9]

## Functional Roles of Thy-1 in HSC Biology

Thy-1 actively modulates fundamental HSC behaviors, including their cell cycle status, differentiation potential, and interaction with the bone marrow microenvironment.

## Regulation of Proliferation and Quiescence

Thy-1 expression is intimately linked to the cell cycle state of HSCs.[2] The most primitive, quiescent HSCs are found within the Thy-1+ fraction.[2][15] In freshly isolated human CD34+ cells, both Thy-1+ and Thy-1- subsets are predominantly in the G0/G1 phase of the cell cycle.[2] However, upon stimulation with cytokines, the Thy-1+ subset readily enters a cycling state, while the Thy-1- subset tends to remain quiescent.[2][15] Conversely, engagement of the Thy-1 molecule can deliver an inhibitory signal. When anti-Thy-1 antibodies were added to cultures of primitive cord blood progenitors, a significant reduction in their proliferation was observed, particularly among the highly proliferative potential colony-forming cells (HPP-CFC).[3] This suggests Thy-1 may act as a negative regulator, helping to maintain the stem cell pool by preventing excessive proliferation.[3]

## Influence on Differentiation and Lineage Commitment

Thy-1 expression distinguishes the most primitive progenitors from their more committed progeny. When human CD34+ cells are sorted based on Thy-1, the Thy-1+ fraction is highly enriched for LTC-ICs, the precursors capable of long-term hematopoiesis.[10][12][13] In contrast, the majority of more mature, short-term colony-forming cells (CFCs) are recovered in the CD34+Thy-1- fraction.[10][12] Similarly, in murine models, primitive Thy-1+ cells are capable of generating committed stem cells in culture.[14] This indicates that the downregulation of Thy-1 is associated with the progression of HSCs towards lineage commitment.

## Role in Adhesion and Niche Interaction

As an adhesion molecule, Thy-1 plays a role in the interaction between HSCs and the bone marrow stromal niche.[4] Studies have shown that Thy-1 can mediate the adhesion of lymphoid cells to bone marrow stromal cell lines.[4] This interaction is likely crucial for HSC homing and retention. Thy-1 does not function alone but collaborates with integrins to mediate cell-cell and cell-matrix adhesion.[6] For example, changes in the expression of integrins on Thy-1+ HSCs are associated with their mobilization from the bone marrow into the peripheral blood and affect their subsequent homing and engraftment potential.[16][17]

## Data Presentation: Functional Effects of Thy-1

Table 2: Summary of Functional Effects of Thy-1 Expression and Modulation on HSCs

Experimental System	Cell Type	Experimental Condition	Observed Functional Outcome	Reference(s)
Human CD34+ Cells	Primitive Progenitors	Sorting into Thy-1+ and Thy-1- fractions	Thy-1+ fraction is enriched for LTC-ICs; Thy-1- fraction is enriched for CFCs.	[10][12][13]
Human Cord Blood	Primitive Progenitors	Culture with anti-Thy-1 antibody	Significant reduction in progenitor cell proliferation, especially HPP-CFCs.	[3]
Human CD34+ Cells	Primitive Progenitors	Cytokine stimulation in culture	The Thy-1+ subset enters the cycling state (S/G2M phases).	[2][15]
Murine T-leukemic cells	Thy-1.2+ cells	Co-culture with bone marrow stromal cells in the presence of anti-Thy-1.2 antibody	Adhesion to specific stromal cell lines (14F1.1, MBA-15) was prevented.	[4]

## Thy-1 Mediated Signaling in HSCs

Lacking an intracellular domain, Thy-1 initiates signals by associating with other transmembrane proteins, particularly integrins, within lipid rafts.[5][6]

## Interaction with Integrins and Associated Molecules

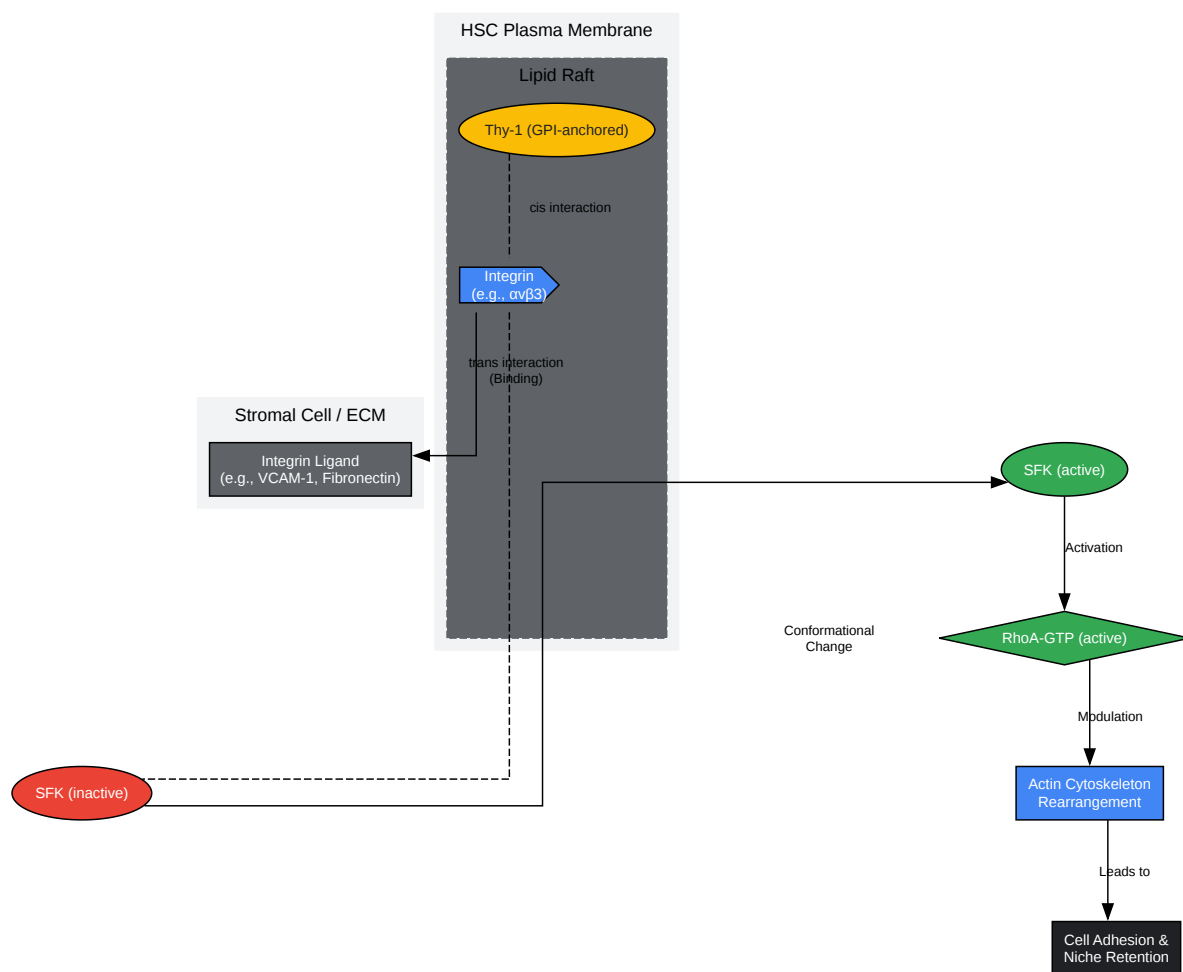
Thy-1 can interact with signaling partners in two ways:

- cis interaction: Thy-1 associates with molecules within the same cell membrane. A key interaction is with integrins, such as  $\alpha\text{v}\beta\text{3}$ .<sup>[5][6]</sup> This association can modulate integrin avidity for their extracellular matrix (ECM) ligands.<sup>[5]</sup>
- trans interaction: Thy-1 on one cell binds to a receptor on an adjacent cell. Thy-1 can act as a ligand for integrins (e.g.,  $\alpha\text{M}\beta\text{2}$  on leukocytes) and syndecan-4 on other cells, mediating cell-cell adhesion.<sup>[18]</sup>

## Downstream Signaling Cascades

Thy-1-integrin engagement triggers intracellular signaling cascades that are crucial for adhesion, migration, and cytoskeletal organization. A central hub for this signaling is the recruitment and activation of Src-family kinases (SFKs) to the lipid rafts.<sup>[5]</sup> Activated SFKs can then phosphorylate a variety of downstream targets, leading to the activation of small GTPases like RhoA. RhoA and its effectors, such as ROCK (Rho-associated kinase), are master regulators of the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions required for stable cell adhesion and migration.<sup>[5][19]</sup> While not yet fully elucidated in HSCs, studies in other stem cells suggest Thy-1 may also interact with pathways like Wnt/ $\beta$ -catenin.<sup>[20]</sup>

## Mandatory Visualization: Thy-1 Signaling Pathway



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Caption: Thy-1 signaling in HSCs via integrin interaction.

## Key Experimental Protocols

### Protocol: Immunophenotypic Analysis and Sorting of Thy-1+ HSCs by Flow Cytometry

This protocol describes the isolation of primitive CD34+Thy-1+ cells from human bone marrow.

- **Sample Preparation:** Isolate mononuclear cells (MNCs) from fresh human bone marrow aspirate using Ficoll-Paque density gradient centrifugation.
- **CD34+ Enrichment (Optional but Recommended):** Enrich for CD34+ cells using a magnetic-activated cell sorting (MACS) system with CD34 microbeads to increase the frequency of target cells.
- **Antibody Staining:** Resuspend cells in staining buffer (PBS with 2% FBS and 1 mM EDTA) at  $1 \times 10^7$  cells/mL. Add a cocktail of fluorescently conjugated monoclonal antibodies. A typical panel includes:
  - Anti-CD34 (e.g., APC conjugate)
  - Anti-Thy-1 (CD90) (e.g., PE conjugate)
  - Anti-CD38 (e.g., FITC conjugate)
  - A "lineage cocktail" of antibodies against mature cell markers (e.g., CD3, CD14, CD16, CD19, CD56, Glycophorin A), typically conjugated to the same fluorochrome (e.g., PerCP-Cy5.5).
  - A viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.
- **Incubation:** Incubate for 30 minutes at 4°C in the dark.
- **Washing:** Wash cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
- **Flow Cytometry Analysis and Sorting:** Resuspend the final cell pellet in staining buffer and acquire on a fluorescence-activated cell sorter (FACS).
  - Gate on single, viable cells.



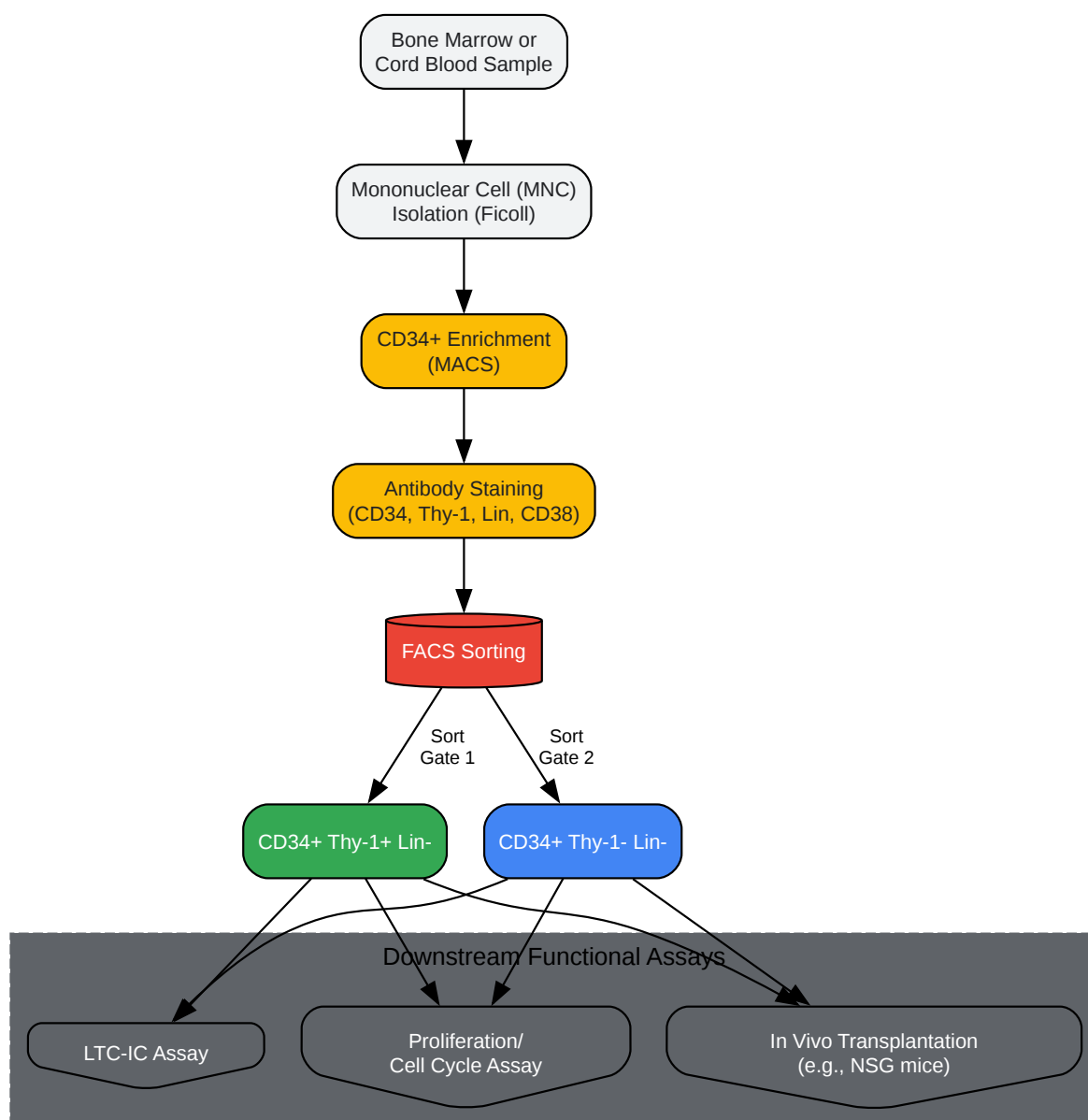
- Gate on Lineage-negative (Lin-) cells.
- From the Lin- gate, identify the CD34+ population.
- Within the CD34+ gate, resolve and sort the CD34+Thy-1+CD38lo/- and CD34+Thy-1-CD38lo/- populations into separate collection tubes for downstream functional assays.

## Protocol: Long-Term Culture-Initiating Cell (LTC-IC) Assay

This assay quantifies the most primitive hematopoietic progenitors by measuring their ability to generate myeloid colony-forming cells (CFCs) after several weeks in culture.

- **Stromal Layer Preparation:** Seed a supportive stromal cell line (e.g., irradiated M2-10B4 murine fibroblasts) into 96-well plates and culture until confluent.
- **Co-culture Initiation:** Sort Thy-1+ and Thy-1- progenitor cell populations (from Protocol 5.1) at limiting dilutions directly onto the pre-established stromal layers.
- **Long-Term Culture:** Culture the plates for 5-8 weeks at 37°C and 5% CO<sub>2</sub> in a long-term culture medium (e.g., MyeloCult™ H5100) with weekly half-media changes.
- **CFC Assay:** After the long-term culture period, harvest all cells from each well by trypsinization.
- **Plating in Methylcellulose:** Plate the harvested cells into a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (SCF, GM-CSF, IL-3, EPO) to support myeloid colony formation.
- **Colony Scoring:** Culture for 14 days. Score the number of myeloid colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope. A well is considered positive if it contains at least one colony.
- **Frequency Calculation:** Use limiting dilution analysis software to calculate the frequency of LTC-ICs in the initial sorted populations. The Thy-1+ fraction is expected to have a significantly higher LTC-IC frequency.[\[10\]](#)[\[12\]](#)

## Mandatory Visualization: Experimental Workflow



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Caption: Workflow for the isolation and functional analysis of Thy-1+ HSCs.

## Conclusion and Future Directions

Thy-1 is a functionally significant molecule on the surface of hematopoietic stem cells, extending far beyond its utility as a purification marker. It plays an integral role in maintaining the balance between quiescence and proliferation, governs interactions within the bone marrow niche through adhesion, and translates extracellular cues into intracellular signals. The enrichment of primitive, long-term repopulating cells in the Thy-1+ fraction underscores its importance in the HSC hierarchy.

For researchers and drug development professionals, the Thy-1 signaling axis presents several opportunities.

- **HSC Expansion:** Modulating Thy-1 signaling with small molecules or antibodies could potentially drive the ex vivo expansion of HSCs for transplantation without inducing terminal differentiation.
- **Mobilization Regimens:** Targeting Thy-1-integrin interactions may lead to more efficient and less toxic regimens for mobilizing HSCs into the peripheral blood for collection.
- **Improving Engraftment:** Enhancing the homing and retention signals mediated by Thy-1 could improve the efficacy of HSC transplantation, particularly when low cell doses are used.

Further research is needed to fully dissect the downstream effectors of Thy-1 signaling in HSCs and to understand how these pathways are integrated with other critical regulators of stem cell fate, such as the Wnt, Notch, and Hedgehog pathways.<sup>[5][21]</sup> A deeper understanding of Thy-1 biology will undoubtedly pave the way for new therapeutic interventions in regenerative medicine and hematology.

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